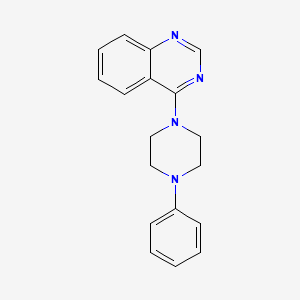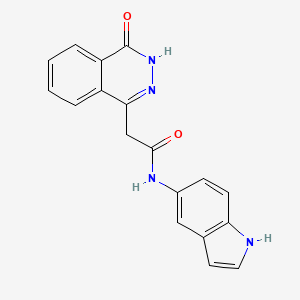
4-(4-Phenylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylpiperazin-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core structure substituted with a phenylpiperazine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)quinazoline typically involves the reaction of quinazoline derivatives with phenylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated quinazoline reacts with phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the process parameters are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the phenylpiperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated quinazoline derivatives with nucleophiles like phenylpiperazine in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups on the quinazoline ring.
Scientific Research Applications
4-(4-Phenylpiperazin-1-yl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazoline core can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinazoline: Similar structure but with a methyl group instead of a phenyl group.
4-(4-Chloropiperazin-1-yl)quinazoline: Contains a chlorine atom on the piperazine ring.
4-(4-Methoxypiperazin-1-yl)quinazoline: Features a methoxy group on the piperazine ring.
Uniqueness
4-(4-Phenylpiperazin-1-yl)quinazoline is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and research.
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C18H18N4/c1-2-6-15(7-3-1)21-10-12-22(13-11-21)18-16-8-4-5-9-17(16)19-14-20-18/h1-9,14H,10-13H2 |
InChI Key |
JYIDXZNSMUEXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11001157.png)
![N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11001164.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11001173.png)
![Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11001178.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11001181.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11001185.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001191.png)
![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001200.png)
![3-methyl-4-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4H-chromene-8-carboxamide](/img/structure/B11001204.png)

![N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-aspartic acid](/img/structure/B11001212.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11001214.png)
![1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B11001222.png)
